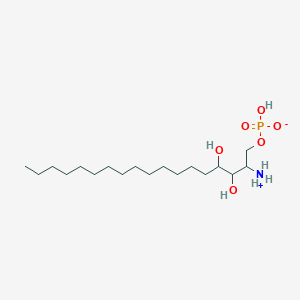
4-hydroxysphinganine-1-phosphate (Saccharomyces Cerevisiae)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxysphinganine-1-phosphate typically involves the phosphorylation of 4-hydroxysphinganine. This can be achieved through a reaction with phosphoric acid or its derivatives under controlled conditions. The process often requires the use of catalysts and specific reaction temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of 4-hydroxysphinganine-1-phosphate involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-hydroxysphinganine-1-phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, altering the compound’s biological activity.
Reduction: Reduction reactions can modify the phosphate group, potentially affecting the compound’s solubility and interaction with biological targets.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-hydroxysphinganine-1-phosphate can yield 4-ketosphinganine-1-phosphate, while reduction can produce 4-hydroxysphinganine .
Scientific Research Applications
4-hydroxysphinganine-1-phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-hydroxysphinganine-1-phosphate involves its interaction with sphingosine-1-phosphate receptors, particularly receptor 4. This interaction triggers a cascade of intracellular signaling pathways that regulate cell growth, differentiation, and response to stress . The compound’s effects are mediated through its binding to these receptors, influencing various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Sphingosine-1-phosphate: Another sphingolipid metabolite with similar biological functions but differing in its specific receptor interactions and effects.
Dihydrosphingosine-1-phosphate: Similar in structure but with different saturation levels, leading to variations in biological activity.
Ceramide-1-phosphate: Shares some functional similarities but has distinct roles in cell signaling and apoptosis.
Uniqueness
4-hydroxysphinganine-1-phosphate is unique due to its specific interaction with sphingosine-1-phosphate receptor 4 and its role in coordinating cellular responses to heat stress in yeast . This specificity makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C18H40NO6P |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(2-azaniumyl-3,4-dihydroxyoctadecyl) hydrogen phosphate |
InChI |
InChI=1S/C18H40NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18(21)16(19)15-25-26(22,23)24/h16-18,20-21H,2-15,19H2,1H3,(H2,22,23,24) |
InChI Key |
AYGOSKULTISFCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(COP(=O)(O)[O-])[NH3+])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


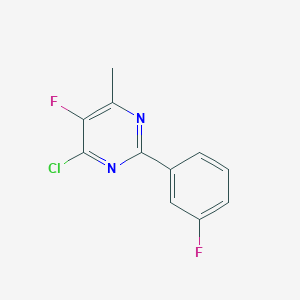


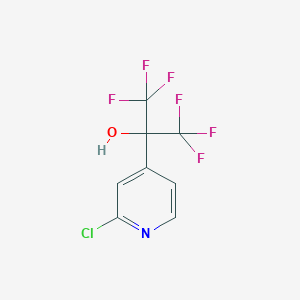

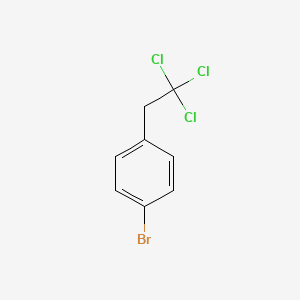

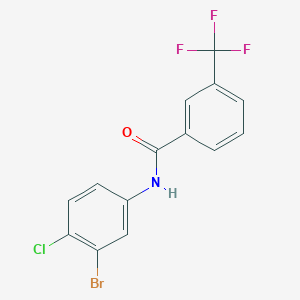
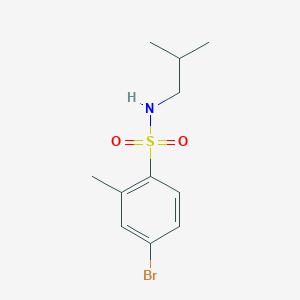
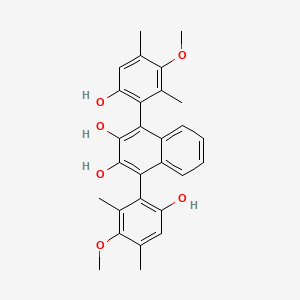
![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12077700.png)
![1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B12077701.png)
![3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine](/img/structure/B12077705.png)

